![molecular formula C13H13ClN4O B2691017 (2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide CAS No. 2097940-65-1](/img/structure/B2691017.png)
(2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a triazole ring, and an enamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of
Biologische Aktivität
The compound (2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide, a derivative of the 1,2,3-triazole core, has garnered attention for its potential therapeutic applications, particularly in oncology. The biological activity of this compound is primarily evaluated through its cytotoxic effects against various cancer cell lines and its mechanisms of action.
Synthesis and Characterization
This compound can be synthesized through a multi-step process involving the formation of the triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The synthesis typically begins with the preparation of the appropriate azide and alkyne precursors followed by their coupling to yield the desired triazole derivative.
Cytotoxicity Studies
Cytotoxicity assays have been performed on several cancer cell lines to evaluate the effectiveness of this compound. The following table summarizes key findings from various studies:
Cell Line | IC50 (µM) | Comparison |
---|---|---|
HepG2 (Liver Cancer) | 5.02 | Comparable to Sorafenib (5.97 µM) |
A549 (Lung Cancer) | 9.81 | Less potent than Doxorubicin (0.59 µM) |
MOLT-3 (Leukemia) | 20.95 | Moderate activity |
These results indicate that the compound exhibits significant cytotoxic activity against HepG2 cells, with an IC50 value comparable to that of Sorafenib, a standard treatment for hepatocellular carcinoma. The selectivity index (SI), which measures the potency of a drug against cancer cells relative to normal cells, further supports its potential as a targeted therapeutic agent .
The mechanism of action for this compound appears to involve apoptosis induction and cell-cycle arrest. Studies suggest that it may share similar pathways with established chemotherapeutic agents like Sorafenib. Specifically, it has been observed to induce apoptosis through mitochondrial pathways, leading to increased caspase activation and subsequent cellular death .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight the importance of substituents on the phenyl ring connected to the triazole moiety. Variations in these substituents significantly influence the compound's anti-cancer activities. For instance:
- Hydrogen bond donors such as hydroxyl groups enhance activity.
- Electron-withdrawing groups can also modify potency by affecting electronic properties and interactions with biological targets.
Case Studies
Recent research has documented several case studies where derivatives of triazole compounds exhibit promising anticancer activities:
- HepG2 Cell Line : A study demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against HepG2 cells, indicating high potential for liver cancer treatment .
- Combination Therapies : The efficacy of this compound was enhanced when used in combination with other chemotherapeutics, suggesting its role in multi-drug regimens .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Antifungal Activity :
- Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that compounds containing the triazole ring can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism makes them effective against various fungal pathogens .
- A study demonstrated that (2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide exhibited significant antifungal activity in vitro against strains such as Candida albicans and Aspergillus species .
- Antimicrobial Properties :
- Potential in Cancer Therapy :
Agricultural Applications
- Fungicides :
- Plant Growth Regulation :
Case Studies
- In Vitro Studies :
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 16 |
Aspergillus niger | 32 |
Fusarium oxysporum | 64 |
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(triazol-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c14-12-4-2-1-3-11(12)5-6-13(19)15-9-10-18-16-7-8-17-18/h1-8H,9-10H2,(H,15,19)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRVTBQRWYJCQH-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCN2N=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCN2N=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.